[1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine
CAS No.: 626216-09-9
Cat. No.: VC21498396
Molecular Formula: C15H18N2O
Molecular Weight: 242.32g/mol
* For research use only. Not for human or veterinary use.
![[1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine - 626216-09-9](/images/no_structure.jpg)
Specification
CAS No. | 626216-09-9 |
---|---|
Molecular Formula | C15H18N2O |
Molecular Weight | 242.32g/mol |
IUPAC Name | 1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine |
Standard InChI | InChI=1S/C15H18N2O/c1-12(14-5-7-15(18-2)8-6-14)17-11-13-4-3-9-16-10-13/h3-10,12,17H,11H2,1-2H3 |
Standard InChI Key | KQALNNBYWOQVTE-UHFFFAOYSA-N |
SMILES | CC(C1=CC=C(C=C1)OC)NCC2=CN=CC=C2 |
Canonical SMILES | CC(C1=CC=C(C=C1)OC)NCC2=CN=CC=C2 |
Introduction
Chemical Structure and Properties
Structural Features
[1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine contains several distinctive structural elements:
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A 4-methoxyphenyl group (a benzene ring with a methoxy substituent at the para position)
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An ethyl linker connecting the 4-methoxyphenyl group to the amine nitrogen
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A methylene bridge connecting the pyridine ring to the amine nitrogen
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A pyridine ring with connection at the 3-position
This arrangement creates a molecule with interesting three-dimensional properties and potential biological activity.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, the physical and chemical properties of [1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine can be characterized as follows:
Property | Value |
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Molecular Formula | C₁₅H₁₈N₂O |
Molecular Weight | Approximately 242.32 g/mol |
Physical State | Likely a crystalline solid at room temperature |
Solubility | Probably soluble in common organic solvents |
Functional Groups | Tertiary amine, pyridine, methoxy |
The compound contains two basic nitrogen atoms—one in the pyridine ring and one in the amine linkage—which would influence its acid-base properties and potential interactions with biological systems .
Synthesis Methods
Reductive Amination Approach
One potential synthetic route could involve reductive amination between a 4-methoxyphenylethylamine derivative and pyridine-3-carbaldehyde, followed by reduction of the resulting imine. This approach is analogous to methods used for similar amine compounds .
Condensation and Reduction Method
Another approach could involve:
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Condensation of 4-methoxy acetophenone with an appropriate amine
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Reduction of the resulting imine
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Further functionalization to introduce the pyridin-3-ylmethyl group
This approach is similar to methods described for the synthesis of (S)-(-)-1-(4-methoxyphenyl)ethylamine, which involves condensation reactions followed by reduction steps .
Stereoselective Synthesis
If stereochemically pure forms of [1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine are desired, stereoselective synthesis methods may be employed. The patent literature describes several approaches for preparing optically pure (S)-(-)-1-(4-methoxyphenyl)ethylamine with high optical purity (up to 100% by HPLC), which could potentially be adapted for the synthesis of the target compound .
For example, one method involves:
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Preparation of (S)-[1-(4-Methoxyphenyl)-ethylidene]-(1-phenylethyl)amine
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Stereoselective reduction to form the corresponding amine
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Further functionalization to introduce the pyridin-3-ylmethyl group
Structure-Activity Relationships
Comparison with Structural Analogs
To better understand the potential properties and activities of [1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine, a comparison with structurally related compounds is valuable:
Electronic and Steric Factors
The position of the nitrogen atom in the pyridine ring (3-position in the target compound versus 2-position in some related compounds) would significantly affect:
These factors would influence the compound's interactions with potential biological targets and its physicochemical properties .
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum would likely show:
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Aromatic signals for both the phenyl and pyridine rings
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A singlet for the methoxy group (approximately δ 3.7-3.8 ppm)
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Signals for the methylene and methine protons
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Signals for the ethyl group protons
Infrared Spectroscopy
Characteristic IR absorption bands would likely include:
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C-H stretching (aromatic and aliphatic)
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C=N stretching (pyridine)
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C-O-C stretching (methoxy group)
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C=C stretching (aromatic rings)
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would be valuable for determining the purity of synthesized [1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine, particularly if stereoisomers are present. The patent literature for related compounds describes HPLC methods capable of determining chiral purity with high precision .
Future Research Directions
Synthesis and Characterization
Further research on [1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine should focus on:
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Development of efficient synthetic routes, particularly stereoselective methods
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Comprehensive characterization of physical and chemical properties
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Determination of crystal structure if possible
Biological Evaluation
Considering the potential biological activities suggested by structural analogs, future research should investigate:
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Cytotoxicity against various cancer cell lines
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Effects on enzyme systems, particularly tubulin polymerization
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Structure-activity relationships through the synthesis and testing of derivatives
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Pharmacokinetic properties, including absorption, distribution, metabolism, and excretion
Application Development
Based on its structural features, [1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine could be developed for several applications:
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As a synthetic intermediate for more complex pharmaceutical agents
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As a chiral resolving agent for the preparation of enantiomerically pure compounds
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As a lead compound for the development of new therapeutic agents
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